Computed Physicochemical Property Identity with Benzo[c]cinnoline Does Not Confer Functional Equivalence
Predicted physicochemical parameters for benzo[g]cinnoline and benzo[c]cinnoline are identical: both exhibit a LogP of 2.78 and a PSA of 25.78 Ų . While these values suggest equivalent passive membrane permeability potential, they provide no information on the distinct electronic configurations or HOMO-LUMO gaps that govern actual reactivity in biological or materials systems. This data point serves only to highlight that standard drug-likeness filters cannot differentiate these isomers, and that experimental or computational electronic-structure data are required for informed selection.
| Evidence Dimension | Predicted LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.78; PSA = 25.78 Ų |
| Comparator Or Baseline | Benzo[c]cinnoline (CAS 230-17-1): LogP = 2.78; PSA = 25.78 Ų |
| Quantified Difference | No difference in these computed descriptors |
| Conditions | Predicted values (chemsrc.com); experimental conditions not applicable |
Why This Matters
Standard in silico profiling does not discriminate between these isomers, meaning procurement decisions must rely on application-specific electronic or reactivity data rather than generic drug-likeness metrics.
- [1] Molbase. Benzo[c]cinnoline. CAS 230-17-1. https://qiye.molbase.cn/230-17-1.html (accessed 2026-05-13). View Source
